

Application Notes and Protocols for the Quantification of 3-Pyridylamide Oxime

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Compound of Interest

Compound Name: 3-Pyridylamide oxime

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **3-Pyridylamide oxime** (N-hydroxy-3-pyridinecarboximidamide), a key synthetic intermediate in pharmaceutical development. The protocols outlined below are based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique suitable for the quantification of this compound in various matrices.

Overview and Principle

The accurate quantification of **3-Pyridylamide oxime** is crucial for process control, quality assurance, and stability studies in drug development. LC-MS/MS offers excellent selectivity and sensitivity for the analysis of polar compounds like pyridine oximes. The method described herein involves the separation of **3-Pyridylamide oxime** from potential impurities and matrix components using reversed-phase liquid chromatography, followed by detection and quantification using a tandem mass spectrometer.

Analytical Method: Reversed-Phase LC-MS/MS

This method is adapted from a validated procedure for structurally similar N-alkyloxy pyridinecarboximidamides and is suitable for the direct analysis of **3-Pyridylamide oxime** in reaction mixtures or bulk drug substances.^[1]

Instrumentation and Materials

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Solvents: HPLC-grade methanol, water, and ammonium acetate.
- Reference Standard: Pure **3-Pyridylamide oxime**.

Experimental Protocol

2.2.1. Standard and Sample Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **3-Pyridylamide oxime** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of water and methanol (1:1 v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
- Sample Preparation: Dilute the sample (e.g., reaction mixture, bulk drug) with a mixture of water and methanol (1:1 v/v) to a final concentration expected to be within the calibration range.

2.2.2. LC-MS/MS Conditions

- Mobile Phase A: 5 mmol/L ammonium acetate in water.
- Mobile Phase B: 5 mmol/L ammonium acetate in methanol.
- Gradient Elution:
 - 0-2 min: 80% B

- 2-2.1 min: 80% to 100% B
- 2.1-6.5 min: 100% B
- 6.5-6.6 min: 100% to 80% B
- 6.6-10 min: 80% B
- Flow Rate: 0.6 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 30 °C.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MS/MS Transition: The specific precursor and product ions for **3-Pyridylamide oxime** (m/z 138.1 → fragment ions) need to be determined by infusing a standard solution into the mass spectrometer. For a structurally related compound, N-decyloxy-3-pyridylamide, the transition m/z 278 → 121 was monitored.^[1] A similar fragmentation pattern involving the pyridine ring would be expected.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the LC-MS/MS method, based on data for analogous compounds.^[1]

Table 1: Linearity and Range

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r^2)
3-Pyridylamide oxime	1 - 1000	> 0.99

Table 2: Precision and Accuracy

Concentration (ng/mL)	Precision (RSD, %)	Accuracy (%)
10	< 15	85 - 115
100	< 10	90 - 110
500	< 10	90 - 110

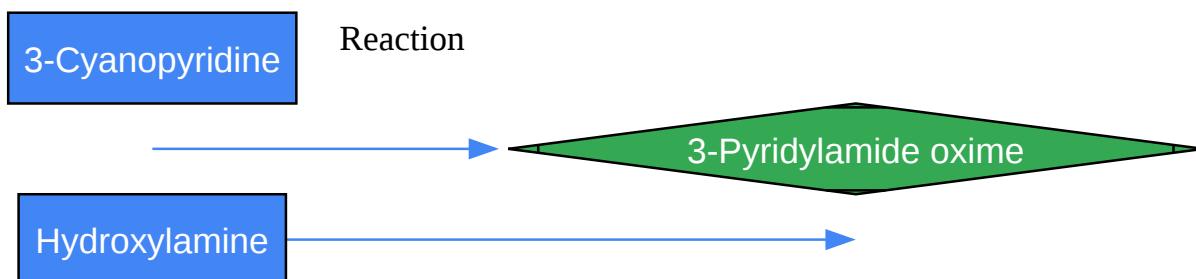
Table 3: Limits of Detection and Quantification

Parameter	Value (ng/mL)
Limit of Detection (LOD)	~0.5
Limit of Quantification (LOQ)	~1.0

Signaling Pathways and Experimental Workflows

Synthesis Pathway of 3-Pyridylamide Oxime

3-Pyridylamide oxime is a synthetic intermediate.[2] Its formation can be conceptually represented as the reaction of a nitrile with hydroxylamine.

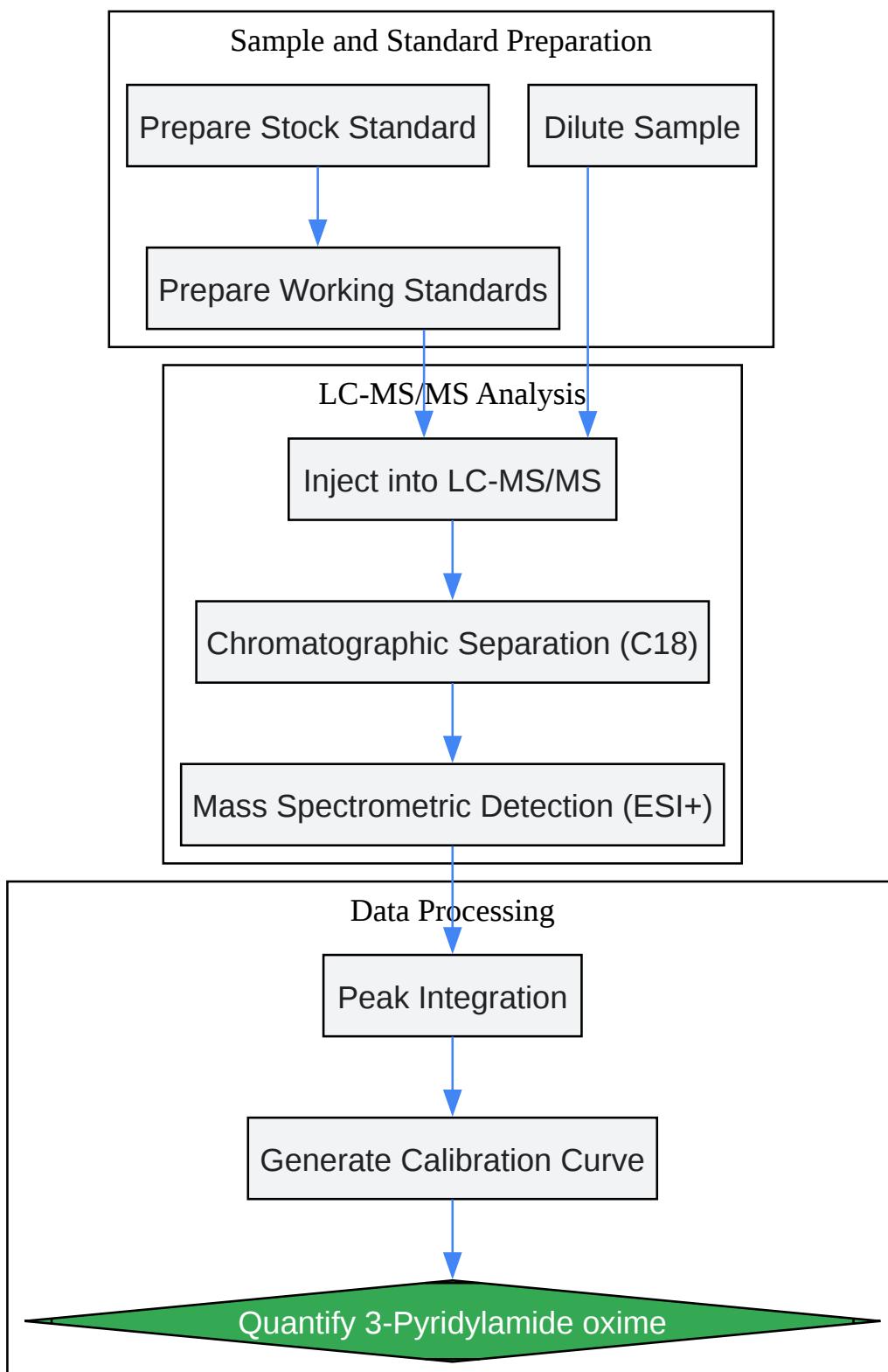


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Synthesis of **3-Pyridylamide oxime**.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the key steps in the quantitative analysis of **3-Pyridylamide oxime** using LC-MS/MS.

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LC-MS/MS Quantification Workflow.

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantitative determination of **3-Pyridylamide oxime**. This methodology is well-suited for the analysis of this compound in various stages of pharmaceutical research and development, ensuring accurate and reliable results. The provided protocols and performance characteristics serve as a valuable resource for scientists and researchers in this field.

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References

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